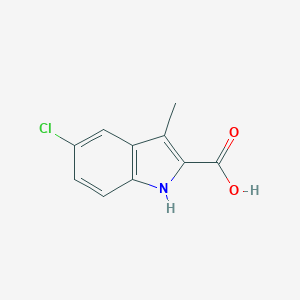

5-Chloro-3-methyl-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

5-chloro-3-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-5-7-4-6(11)2-3-8(7)12-9(5)10(13)14/h2-4,12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDWHXDEMCMQHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390251 | |

| Record name | 5-Chloro-3-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16381-47-8 | |

| Record name | 5-Chloro-3-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-3-methyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-3-methyl-1H-indole-2-carboxylic acid

This guide provides a comprehensive overview of the synthetic routes for producing 5-Chloro-3-methyl-1H-indole-2-carboxylic acid, a valuable heterocyclic compound in medicinal chemistry and drug development. We will delve into the primary synthetic strategies, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the methodologies. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the design of new therapeutic agents. The targeted functionalization of the indole ring, such as the introduction of a chloro group at the 5-position, a methyl group at the 3-position, and a carboxylic acid at the 2-position, allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound serves as a key building block for more complex molecules with potential applications in various therapeutic areas.

Primary Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several established methods for indole formation. The most prominent and versatile of these are the Fischer Indole Synthesis and the Reissert Indole Synthesis. A crucial preparatory step for the Fischer route often involves the Japp-Klingemann reaction to generate the necessary hydrazone intermediate.

| Synthetic Route | Key Starting Materials | Advantages | Disadvantages |

| Fischer Indole Synthesis | 4-chlorophenylhydrazine, Ethyl 2-methylacetoacetate (via Japp-Klingemann) or Ethyl pyruvate | High versatility, well-established, good yields. | Requires acidic conditions which may not be suitable for all substrates, potential for side reactions. |

| Reissert Indole Synthesis | 4-Chloro-2-nitrotoluene, Diethyl oxalate | Good for specific substitution patterns, avoids handling of hydrazines directly in the cyclization step. | Requires a nitro group reduction step, may have lower overall yields. |

The Fischer Indole Synthesis: A Step-by-Step Approach

The Fischer indole synthesis is a robust and widely employed method for constructing the indole ring.[1] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with a ketone or aldehyde.[2] For the synthesis of the target molecule, the key intermediate is the hydrazone derived from 4-chlorophenylhydrazine and a pyruvate derivative.

Part 1: Synthesis of the Hydrazone Intermediate via the Japp-Klingemann Reaction

The Japp-Klingemann reaction is an effective method for the synthesis of hydrazones from β-keto-esters or β-keto-acids and aryl diazonium salts.[3][4] This approach offers a reliable route to the required ethyl 2-(4-chlorophenylhydrazono)propanoate.

Caption: Workflow for the Japp-Klingemann Reaction.

Experimental Protocol: Synthesis of Ethyl 2-(4-chlorophenylhydrazono)propanoate

-

Diazotization of 4-Chloroaniline:

-

Dissolve 4-chloroaniline in a solution of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 15-20 minutes at low temperature.

-

-

Japp-Klingemann Coupling:

-

In a separate flask, dissolve ethyl 2-methylacetoacetate in ethanol and add a solution of sodium hydroxide.

-

Cool this solution to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the ethyl 2-methylacetoacetate solution with vigorous stirring.

-

Maintain the pH of the reaction mixture between 5 and 6 by adding a buffer solution (e.g., sodium acetate).

-

Allow the reaction to stir for several hours at low temperature, then let it warm to room temperature.

-

The precipitated hydrazone is collected by filtration, washed with water, and can be purified by recrystallization from ethanol.

-

Part 2: Fischer Indole Cyclization and Saponification

The synthesized hydrazone is then subjected to acid-catalyzed cyclization to form the indole ester, followed by hydrolysis to yield the final carboxylic acid.

References

A Technical Guide to the Biological Activities of 5-Chloro-3-methyl-1H-indole-2-carboxylic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of compounds based on the 5-chloro-3-methyl-1H-indole-2-carboxylic acid scaffold. This class of molecules has emerged as a versatile pharmacophore in medicinal chemistry, demonstrating a wide spectrum of biological activities, particularly in oncology, infectious diseases, and inflammation.[1]

Introduction: The Privileged Indole Scaffold

The indole nucleus is a cornerstone in drug discovery, forming the structural basis for numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a "privileged scaffold." The introduction of a chlorine atom at the 5-position of the indole ring, combined with a methyl group at the 3-position and a carboxylic acid at the 2-position, creates a molecule with distinct physicochemical properties that have been exploited to develop potent and selective therapeutic agents. This guide will delve into the rich pharmacology of this specific indole derivative and its analogues.

Synthetic Strategies

The synthesis of this compound and its derivatives typically involves multi-step sequences. A common approach is the Fischer indole synthesis, which remains a robust method for creating the core indole ring system.[2] Modifications at the carboxylic acid, indole nitrogen, and other positions on the ring allow for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

General Synthetic Workflow

A representative synthetic pathway to generate derivatives often starts from a commercially available substituted indole. The following workflow illustrates a general strategy for producing indole-2-carboxamides, a class of derivatives with significant biological activity.

Caption: General workflow for the synthesis of indole-2-carboxamide derivatives.

Detailed Experimental Protocol: Synthesis of Indole-2-Carboxamides

The following protocol is a generalized procedure for the synthesis of N-substituted 5-chloro-3-methyl-1H-indole-2-carboxamides, based on standard amide coupling reactions.[3]

-

Acid Activation: To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 equivalents) and an additive like 1-hydroxybenzotriazole (HOBt, 1.2 equivalents).

-

Reaction Mixture Stirring: Stir the mixture at 0°C for 30 minutes to form the activated ester.

-

Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2-3 equivalents) to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the final carboxamide derivative.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a remarkable range of biological activities. The following sections detail the key therapeutic areas where these compounds show promise.

Antiproliferative and Anticancer Activity

A significant body of research has focused on the anticancer potential of 5-chloro-indole derivatives. These compounds have been shown to inhibit key signaling pathways implicated in tumor growth and survival.[1]

Mechanism of Action: EGFR/BRAF Pathway Inhibition

Many derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and downstream signaling proteins like BRAF.[4][5] Mutations in EGFR and BRAF are common drivers of non-small-cell lung cancer (NSCLC) and melanoma, respectively.

Caption: Inhibition of the EGFR/BRAF signaling pathway by 5-chloro-indole derivatives.

Some derivatives have shown potent activity against clinically relevant mutations, such as the T790M "gatekeeper" mutation in EGFR, which confers resistance to first- and second-generation EGFR inhibitors.[4][5] For instance, certain 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides exhibited potent inhibitory activity against EGFRT790M with IC₅₀ values in the low nanomolar range, comparable to the approved drug osimertinib.[5] These compounds also induce apoptosis, as evidenced by increased levels of caspase-3, caspase-8, and Bax, and decreased levels of the anti-apoptotic protein Bcl-2.[5]

Quantitative Data: Antiproliferative Activity

| Compound Scaffold | Target | Cell Line | IC₅₀ / GI₅₀ | Reference |

| Indole-2-carboxylate | BRAFV600E | LOX-IMVI (Melanoma) | 0.96 µM | [4] |

| Indole-2-carboxamide | EGFRWT | A-549, MCF-7, Panc-1, HT-29 | 68-85 nM | [5] |

| Indole-2-carboxamide | EGFRT790M | - | 9.5 - 11.9 nM | [5] |

| Indole-2-carboxamide | EGFR | - | 0.12 µM | [5] |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 5-chloro-indole derivative (typically in a series of 5-fold dilutions) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ (concentration that inhibits cell growth by 50%).

Antimicrobial Activity

The 5-chloro-indole scaffold has also been explored for its antimicrobial properties, with derivatives showing activity against a range of bacteria and fungi.

Antibacterial and Antifungal Effects

Derivatives of indole-2-carboxylic acid have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[6][7][8] For example, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives bearing a 5-chloro substituent on the indole ring showed high activity against Staphylococcus aureus (including MRSA) and Candida albicans, with minimum inhibitory concentrations (MICs) below 1 µg/mL.[6]

Potential Mechanisms of Antimicrobial Action

Molecular docking studies suggest that these compounds may act by inhibiting essential bacterial enzymes. Potential targets include (p)ppGpp synthetases/hydrolases, which are involved in the bacterial stringent response, FtsZ proteins, which are crucial for cell division, or pyruvate kinases, which play a key role in metabolism.[6]

Quantitative Data: Antimicrobial Activity

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Indolylbenzo[d]imidazoles | S. aureus (MRSA) | < 1 | [6] |

| Indolylbenzo[d]imidazoles | C. albicans | 3.9 | [6] |

| Indole-2-carboxamides | E. coli, P. aeruginosa | 0.35 - 1.25 | [3] |

Antiviral Activity

The therapeutic potential of this scaffold extends to antiviral applications, particularly against the Human Immunodeficiency Virus (HIV).

HIV-1 Reverse Transcriptase and Integrase Inhibition

A notable derivative, 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide, was identified as a potent, non-nucleoside inhibitor of HIV-1 reverse transcriptase (RT).[9] It demonstrated low nanomolar inhibition of the enzyme and viral spread in T-lymphoid cells.[9] This compound also showed improved potency against common drug-resistant RT mutants (K103N and Y181C).[9] More recently, indole-2-carboxylic acid itself was found to inhibit HIV-1 integrase, another crucial enzyme for viral replication, with an IC₅₀ of 32.37 µM.[10] Optimization of this scaffold led to derivatives with significantly enhanced integrase inhibitory activity (IC₅₀ = 3.11 µM).[10]

Other Biological Activities

-

Anti-inflammatory Activity: Related 5-chloro-2-oxindole-1-carboxamide derivatives have shown marked anti-inflammatory activity in animal models, comparable to diclofenac sodium, but with significantly fewer gastrointestinal side effects.[11]

-

Anti-Trypanosoma cruzi Activity: Indole-2-carboxamides have been identified as hits in high-content screening campaigns against the intracellular amastigote forms of T. cruzi, the parasite responsible for Chagas disease.[12][13]

Structure-Activity Relationships (SAR)

Analysis of the various derivatives synthesized and tested has provided valuable insights into the structure-activity relationships of this compound class.

-

Substitution at the 5-position: A chloro group at the 5-position is often favored for potent biological activity across different therapeutic targets.[14] While other halogens or small electron-donating groups can be tolerated, electron-withdrawing groups like trifluoromethyl often lead to a loss of activity.[12]

-

The Carboxamide Moiety: The carboxylic acid at the 2-position is a key feature, often serving as an anchor point for interaction with biological targets or as a handle for derivatization into carboxamides. The nature of the amine used in the carboxamide can drastically influence potency and selectivity.

-

Substitution at the 3-position: The methyl group at the 3-position is not always essential and can be replaced by other functionalities to modulate activity. For instance, replacing it with a phenylsulfonyl group led to a potent HIV-1 RT inhibitor.[9]

Conclusion and Future Directions

The this compound scaffold is a rich source of biologically active compounds with significant therapeutic potential. Its derivatives have demonstrated potent activities as anticancer, antimicrobial, and antiviral agents. The synthetic tractability of the indole core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. Future research in this area should focus on optimizing the lead compounds for improved potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of translating these promising preclinical findings into novel therapeutics.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide: a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

spectroscopic data of 5-Chloro-3-methyl-1H-indole-2-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-3-methyl-1H-indole-2-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a member of the indole family, a class of heterocyclic compounds of significant interest to the pharmaceutical and chemical industries. Indole derivatives are integral scaffolds in numerous biologically active molecules and approved drugs. The precise substitution pattern on the indole ring, including the presence of a halogen, a methyl group, and a carboxylic acid, makes this compound a valuable building block for drug discovery and materials science.

This technical guide provides a comprehensive overview of the expected spectroscopic signature of this compound. As a Senior Application Scientist, my objective is to not only present the anticipated data but also to elucidate the underlying principles and experimental considerations that enable researchers to confidently characterize this and similar molecules. This document is designed for professionals in research and development who require a deep understanding of spectroscopic techniques for structural elucidation and quality control. While complete, verified experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogues and foundational spectroscopic principles to provide a robust predictive analysis.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The following diagram illustrates the structure of this compound with a conventional numbering system for the indole ring, which will be used for spectral assignments.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the indole N-H, the carboxylic acid O-H, the aromatic protons, and the methyl group protons. The electron-withdrawing nature of the chlorine at C5 will influence the chemical shifts of the protons on the benzene ring.[1]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| N1-H | 11.5 - 12.5 | Broad Singlet | 1H |

| COOH | 12.0 - 13.0 | Broad Singlet | 1H |

| H7 | 7.6 - 7.8 | Doublet | 1H |

| H4 | 7.4 - 7.6 | Doublet | 1H |

| H6 | 7.1 - 7.3 | Doublet of Doublets | 1H |

| C3-CH₃ | 2.3 - 2.5 | Singlet | 3H |

Note: Chemical shifts are highly dependent on solvent and concentration.[2] The broadness of the N-H and COOH signals is due to quadrupole broadening and hydrogen exchange.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for the ¹H frequency.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard pulse sequence. A typical experiment involves a 90° pulse, a relaxation delay, and the acquisition of the free induction decay (FID).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks to determine the relative number of protons.

-

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Data

In the ¹³C NMR spectrum, the carbon atoms of the 5-chloro-indole ring and the substituents will resonate at characteristic chemical shifts.[1] The carboxyl carbon is typically found significantly downfield.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (C-COOH) | 135 - 140 |

| C3 (C-CH₃) | 110 - 115 |

| C3a | 128 - 132 |

| C4 | 120 - 125 |

| C5 (C-Cl) | 125 - 130 |

| C6 | 120 - 125 |

| C7 | 112 - 117 |

| C7a | 134 - 138 |

| COOH | 165 - 175 |

| CH₃ | 9 - 12 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup:

-

Lock and shim the spectrometer as for ¹H NMR.

-

Tune the probe for the ¹³C frequency.

-

-

Data Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A greater number of scans is required compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform, phase correct, and calibrate the spectrum using the solvent signal as a reference.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.

Predicted Mass Spectrometry Data

| Parameter | Predicted Value |

| Molecular Formula | C₁₀H₈ClNO₂ |

| Molecular Weight | 209.63 g/mol |

| Expected Ion (Negative Mode, ESI) | [M-H]⁻ at m/z 208.02 |

| Expected Ion (Positive Mode, ESI) | [M+H]⁺ at m/z 210.03 |

The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the M and M+2 peaks.

Fragmentation Pathways: The fragmentation of indole derivatives in mass spectrometry can be complex. Common fragmentation pathways for indole alkaloids involve the loss of substituents from the indole ring.[3][4] For this compound, potential fragmentations could include the loss of CO₂ (44 Da) from the deprotonated molecule.

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of water if necessary to aid dissolution.

-

Instrument Setup:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable signal.

-

-

Data Acquisition:

-

Acquire the mass spectrum in either positive or negative ion mode over an appropriate m/z range (e.g., 50-500).

-

For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis:

-

Determine the m/z of the molecular ion to confirm the molecular weight.

-

Analyze the isotopic pattern to confirm the presence of chlorine.

-

Interpret the fragmentation pattern in MS/MS spectra to gain further structural information.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

Carboxylic acids have very characteristic IR absorptions.[2][5][6]

| Functional Group | Predicted Absorption Range (cm⁻¹) | Appearance |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad |

| N-H stretch (Indole) | 3300 - 3500 | Medium, sharp |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium, sharp |

| C-H stretch (Alkyl) | 2850 - 3000 | Medium, sharp |

| C=O stretch (Carboxylic Acid) | 1680 - 1720 | Strong, sharp |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium to strong |

| C-O stretch (Carboxylic Acid) | 1210 - 1320 | Medium |

| C-N stretch | 1300 - 1350 | Medium |

| C-Cl stretch | 600 - 800 | Medium to strong |

The broad O-H stretch of the carboxylic acid is due to strong hydrogen bonding, often seen in dimeric forms of carboxylic acids.[6][7]

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

-

-

Data Acquisition:

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

Integrated Spectroscopic Analysis Workflow

The confident structural elucidation of a novel compound relies on the integration of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Caption: Integrated workflow for structural elucidation.

Conclusion

The spectroscopic characterization of this compound is achievable through a combination of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. This guide provides a detailed predictive analysis of the expected data based on the known effects of its constituent functional groups and structural motifs. The provided protocols offer a standardized approach for researchers to obtain high-quality data for this compound. The synergistic use of these techniques is essential for unambiguous structure confirmation, which is a critical step in any research and development endeavor involving novel chemical entities.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 3. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study of Mass Spectra of Some Indole Derivatives [file.scirp.org]

- 5. echemi.com [echemi.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

The Pharmacological Enigma of 5-Chloro-3-methyl-1H-indole-2-carboxylic acid: A Deep Dive into Potential Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-3-methyl-1H-indole-2-carboxylic acid, a structurally intriguing indole derivative, sits at the crossroads of numerous pharmacological pathways. While direct, conclusive evidence elucidating its precise mechanism of action remains to be fully characterized, a wealth of data from structurally analogous compounds provides a compelling roadmap of its potential biological targets. This technical guide synthesizes the current understanding of related indole-2-carboxylic acid derivatives to infer and explore the most probable mechanisms through which this compound may exert its effects. We will delve into potential roles in oncology, virology, inflammation, and neuromodulation, presenting the underlying scientific rationale and key experimental findings that position this compound as a molecule of significant interest for future drug discovery and development.

Introduction: The Indole Scaffold - A Privileged Structure in Medicinal Chemistry

The indole ring system is a cornerstone of medicinal chemistry, forming the core of a vast array of natural products and synthetic drugs with diverse biological activities[1]. Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a wide range of biological targets. The strategic placement of substituents on the indole core can dramatically influence its pharmacological profile. This guide focuses on the specific derivative, this compound, and aims to construct a comprehensive overview of its likely mechanisms of action based on the established activities of its structural relatives. The presence of a chloro group at the 5-position and a methyl group at the 3-position are key modifications known to modulate the activity of indole-2-carboxylic acid derivatives across different target classes.

Inferred Mechanisms of Action: A Multi-Target Hypothesis

The body of scientific literature strongly suggests that this compound is unlikely to be a single-target agent. Instead, it likely possesses a polypharmacological profile, a characteristic increasingly recognized as a potential advantage in treating complex multifactorial diseases. The following sections explore the most plausible molecular targets and signaling pathways.

Anticancer Activity: Targeting Key Kinases and Metabolic Pathways

The 5-chloro-indole moiety is a prominent pharmacophore in the design of anticancer agents[2]. Structurally similar compounds have demonstrated potent activity through the inhibition of critical signaling cascades involved in cell proliferation, survival, and angiogenesis.

Derivatives of 5-chloro-indole-2-carboxamide have emerged as potent inhibitors of both wild-type and mutant forms of EGFR, a key driver in many epithelial cancers[3][4]. The mechanism involves competitive binding to the ATP-binding site of the kinase domain, thereby blocking downstream signaling through pathways such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR[2]. The 5-chloro substituent is often crucial for this inhibitory activity. Given this precedent, it is highly probable that this compound could function as an EGFR inhibitor.

Hypothesized EGFR/BRAF Signaling Inhibition

Caption: Potential inhibition of the EGFR/BRAF signaling pathway.

Several 3-methylindole-2-carboxamides have been identified as potent inhibitors of CDK2, a key regulator of the cell cycle[5]. Inhibition of CDK2 leads to cell cycle arrest, typically at the G1/S transition, and can induce apoptosis. The structural similarity makes CDK2 another plausible target for this compound.

IDO1 and TDO are enzymes that catalyze the first and rate-limiting step of tryptophan catabolism. Their overexpression in the tumor microenvironment leads to immunosuppression. Indole-2-carboxylic acid derivatives have been successfully developed as dual inhibitors of IDO1 and TDO, representing a promising strategy in cancer immunotherapy[6]. The core indole-2-carboxylic acid scaffold is critical for this activity.

Antiviral Activity: A Potential HIV-1 Integrase Inhibitor

The indole-2-carboxylic acid scaffold has been identified as a potent inhibitor of HIV-1 integrase, a crucial enzyme for viral replication[7][8]. The mechanism involves the chelation of two magnesium ions within the enzyme's active site by the carboxylic acid and the indole nitrogen[8]. This prevents the strand transfer reaction, effectively halting viral integration into the host genome. The substitutions at the 3 and 5 positions of the indole ring are known to influence the potency of these inhibitors.

Proposed HIV-1 Integrase Inhibition Workflow

Caption: Hypothesized point of intervention in the HIV-1 life cycle.

Neuromodulatory and Anti-inflammatory Effects

Indole-2-carboxamides bearing a 5-chloro substituent have been identified as potent allosteric modulators of the CB1 receptor[9][10]. These compounds bind to a site topographically distinct from the orthosteric agonist binding site, modulating the affinity and/or efficacy of endogenous or exogenous cannabinoids. The nature of the substituent at the 3-position significantly impacts the allosteric effect[9]. This suggests a potential role for this compound in modulating endocannabinoid signaling, with implications for pain, appetite, and mood regulation.

3-substituted indole-2-carboxylic acid derivatives have been discovered as selective antagonists of the CysLT1 receptor[11]. CysLTs are potent inflammatory mediators involved in asthma and allergic rhinitis. By blocking the CysLT1 receptor, these compounds can mitigate the inflammatory response. The presence of the indole-2-carboxylic acid moiety is essential for this antagonist activity[11].

Derivatives of 3-methyl-indole-2-carboxylic acid have demonstrated inhibitory activity against cPLA2, an enzyme responsible for the release of arachidonic acid, the precursor to pro-inflammatory eicosanoids[12]. Inhibition of cPLA2 represents a potential therapeutic strategy for a range of inflammatory disorders.

Structure-Activity Relationship (SAR) Insights

The collective data from various studies on indole-2-carboxylic acid derivatives allow for the formulation of some general SAR principles that are likely applicable to this compound:

| Structural Feature | Observed Impact on Biological Activity | Potential Implication for this compound |

| Indole-2-carboxylic acid core | Essential for HIV-1 integrase inhibition, CysLT1 antagonism, and IDO1/TDO inhibition.[6][7][11] | Likely a key pharmacophore for multiple potential activities. |

| 5-Chloro substitution | Often enhances potency for EGFR inhibition and is present in CB1 allosteric modulators.[2][9][10] | May contribute to anticancer and neuromodulatory effects. |

| 3-Methyl substitution | Small alkyl groups at this position are favorable for CB1 allosteric modulation and are present in cPLA2 inhibitors.[10][12] | Could enhance neuromodulatory and anti-inflammatory properties. |

Proposed Experimental Validation

To definitively elucidate the mechanism of action of this compound, a systematic experimental approach is required.

Initial Target Screening

A broad panel of in vitro assays should be employed to screen for activity against the hypothesized targets:

-

Kinase Inhibition Assays: Profiling against a panel of kinases, with a focus on EGFR, BRAF, and CDK2.

-

Enzyme Inhibition Assays: Direct enzymatic assays for HIV-1 integrase, IDO1, TDO, and cPLA2.

-

Receptor Binding and Functional Assays: Radioligand binding and functional assays (e.g., GTPγS binding) for CB1 and CysLT1 receptors.

Cellular Assays

Based on the results of the initial screening, cellular assays should be conducted to confirm the on-target activity and assess the phenotypic consequences:

-

Antiproliferative Assays: Testing against a panel of cancer cell lines with known genetic backgrounds (e.g., EGFR or BRAF mutations).

-

Antiviral Assays: Cell-based HIV-1 replication assays.

-

Anti-inflammatory Assays: Measurement of inflammatory mediator release (e.g., leukotrienes, prostaglandins) in relevant cell types.

Experimental Workflow for Mechanism of Action Deconvolution

Caption: A tiered approach for experimental validation.

Conclusion and Future Directions

This compound is a compound of considerable pharmacological interest due to its structural similarity to a range of bioactive molecules. While its definitive mechanism of action is yet to be established, the existing evidence strongly points towards a polypharmacological profile with potential applications in oncology, virology, and the treatment of inflammatory and neurological disorders. The most promising avenues for investigation appear to be its potential roles as a kinase inhibitor, an HIV-1 integrase inhibitor, and a modulator of cannabinoid and leukotriene signaling. Further focused research, following the experimental workflow outlined in this guide, is warranted to unlock the full therapeutic potential of this intriguing indole derivative.

References

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 9. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-(Octadecanoylaminomethyl)indole-2-carboxylic acid derivatives and 1-methyl-3-octadecanoylindole-2-carboxylic acid as inhibitors of cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Harnessing the 5-Chloro-Indole Scaffold: A Technical Guide to Unlocking Novel Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a foundational motif in medicinal chemistry, integral to a vast array of natural products and synthetic drugs.[1] Among its halogenated analogs, the 5-chloro-indole scaffold has emerged as a "privileged structure," demonstrating a broad spectrum of biological activities and serving as a versatile template for the design of novel therapeutic agents.[2] This in-depth technical guide provides a comprehensive exploration of the potential therapeutic targets of 5-chloro-indole derivatives. We will delve into their mechanisms of action, supported by quantitative data and detailed experimental protocols, to offer a practical and authoritative resource for researchers in the field of drug discovery and development.

Introduction: The Significance of the 5-Chloro-Indole Moiety

The introduction of a chlorine atom at the 5-position of the indole ring profoundly influences the molecule's physicochemical properties, including its lipophilicity and electronic distribution.[3] These alterations can enhance binding affinity to biological targets and improve pharmacokinetic profiles, making 5-chloro-indole derivatives attractive candidates for drug development.[4] This guide will focus on the key therapeutic areas where these compounds have shown significant promise, particularly in oncology and neuroscience.

Key Therapeutic Targets and Mechanisms of Action

5-chloro-indole derivatives exert their biological effects by modulating a variety of cellular signaling pathways. Their versatility as a pharmacophore allows them to target a range of proteins, including kinases, G-protein coupled receptors, and ligand-gated ion channels.[2]

2.1. Oncology: Targeting Dysregulated Kinase Signaling

A substantial body of research has been dedicated to the development of 5-chloro-indole derivatives as potent anticancer agents.[2] These compounds have demonstrated significant efficacy in inhibiting key signaling pathways that are frequently dysregulated in cancer.

Mutations in the EGFR and BRAF kinase pathways are critical drivers in the progression of numerous cancers.[5] Several 5-chloro-indole derivatives have been identified as potent inhibitors of these pathways.[1]

-

Mechanism of Action: These derivatives act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and BRAF. This prevents the phosphorylation of downstream substrates, thereby disrupting the signal transduction cascade that leads to cell proliferation and survival.[1] The ultimate effect is the induction of apoptosis and the inhibition of tumor growth.[1]

-

Quantitative Data: Studies have shown that certain 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives exhibit potent inhibitory activity against mutant EGFR (EGFRT790M) and BRAF (BRAFV600E).[5] For instance, the m-piperidinyl derivative 3e demonstrated an IC50 value of 68 nM against EGFR, which is 1.2-fold more potent than the established inhibitor erlotinib (IC50 = 80 nM).[5] Furthermore, compounds 5f and 5g showed potent inhibitory activity against EGFRT790M with IC50 values of 9.5 ± 2 and 11.9 ± 3 nM, respectively, comparable to the FDA-approved drug osimertinib (IC50 = 8 ± 2 nM).[6][7]

Table 1: In Vitro Antiproliferative and Kinase Inhibitory Activities of Selected 5-Chloro-Indole Derivatives

| Compound | Target | IC50 (nM) | Antiproliferative GI50 (nM) | Reference |

| 3e | EGFR | 68 | 29 | [5] |

| Erlotinib | EGFR | 80 | 33 | [5] |

| 5f | EGFRT790M | 9.5 ± 2 | 29 | [6][7] |

| 5g | EGFRT790M | 11.9 ± 3 | 31 | [6][7] |

| Osimertinib | EGFRT790M | 8 ± 2 | - | [6][7] |

The Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in various cancers. 5-chloro-indole derivatives have been shown to modulate this pathway, primarily by targeting Dishevelled 1 (DVL1) and Carboxylesterase Notum.[8]

-

Mechanism of Action: By inhibiting these key components of the Wnt pathway, 5-chloro-indole derivatives can disrupt the downstream signaling cascade that leads to the accumulation of β-catenin and the transcription of target genes involved in cell proliferation.

Diagram 1: EGFR/BRAF Signaling Pathway Inhibition

Caption: EGFR/BRAF signaling and inhibition by 5-chloro-indole derivatives.

2.2. Neuroscience: Modulating Serotonergic Pathways

Beyond oncology, 5-chloro-indole derivatives have shown significant potential in neuroscience, particularly as modulators of the serotonin (5-HT) system.

5-chloroindole has been identified as a potent and selective positive allosteric modulator (PAM) of the 5-HT3 receptor, a ligand-gated ion channel.[9][10]

-

Mechanism of Action: As a PAM, 5-chloroindole enhances the effect of the endogenous ligand, serotonin, without directly activating the receptor itself.[3] It potentiates agonist-induced responses, increases the apparent affinity of 5-HT for the receptor, and can reactivate desensitized receptors.[10] This modulation of the 5-HT3 receptor suggests potential therapeutic applications in conditions such as depression, emesis, and Parkinson's disease.[11]

-

Selectivity: Notably, 5-chloroindole does not significantly affect the human nicotinic α7 receptor, highlighting its selectivity for the 5-HT3 receptor.[10]

Certain 5-chloro-indole derivatives have also been identified as ligands for the 5-HT1A and 5-HT2A receptors, which are implicated in the modulation of mood, anxiety, and cognition.[12]

Diagram 2: Wnt/β-catenin Signaling Pathway and DVL1 Inhibition

Caption: Wnt/β-catenin signaling highlighting DVL1 inhibition.

Experimental Protocols for Target Validation

The validation of therapeutic targets is a critical step in the drug discovery process. The following protocols provide a framework for assessing the inhibitory activity of 5-chloro-indole derivatives against key kinase targets.

3.1. In Vitro Kinase Inhibition Assay (EGFR/BRAF)

This assay determines the concentration of a compound required to inhibit 50% of the kinase activity (IC50).

Materials:

-

Recombinant human EGFR or BRAF enzyme

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP (Adenosine triphosphate)

-

Substrate peptide (specific for the kinase)

-

5-chloro-indole derivative (test compound)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader (luminescence)

Procedure:

-

Prepare serial dilutions of the 5-chloro-indole derivative in DMSO.

-

Add the kinase, substrate peptide, and kinase buffer to the wells of a 384-well plate.

-

Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.

3.2. Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line (e.g., A549 for EGFR, LOX-IMVI for BRAFV600E)[5]

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

5-chloro-indole derivative (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader (absorbance)

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 5-chloro-indole derivative for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Diagram 3: General Experimental Workflow for IC50 Determination

Caption: General experimental workflow for determining IC50 values.

Future Directions and Conclusion

The 5-chloro-indole scaffold is a highly versatile and valuable platform in modern drug discovery.[2] Its derivatives have demonstrated significant potential in modulating key biological targets, leading to promising activities in oncology and neuroscience.[2] The synthetic accessibility of this core allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[1]

Future research should focus on:

-

Expanding Therapeutic Applications: Exploring the potential of 5-chloro-indole derivatives in other disease areas, such as infectious diseases and metabolic disorders.[13]

-

Novel Molecular Targets: Identifying and validating new biological targets for this class of compounds.

-

Clinical Development: Advancing the most promising candidates through preclinical and clinical trials.[14]

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways [mdpi.com]

- 6. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 5-Chloroindole: a potent allosteric modulator of the 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Chloroindole: a potent allosteric modulator of the 5-HT₃ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. goldbio.com [goldbio.com]

- 12. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Indole therapeutics: Latest FDA updates, ongoing trials, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structural Analogs of 5-Chloro-3-methyl-1H-indole-2-carboxylic Acid

Introduction: The Privileged Scaffold of 5-Chloro-3-methyl-1H-indole-2-carboxylic Acid

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals. Within this diverse family, this compound has emerged as a significant starting point for the development of novel therapeutic agents, particularly in the realms of oncology and virology. The strategic placement of the chloro, methyl, and carboxylic acid groups on the indole core provides a unique combination of steric, electronic, and hydrogen-bonding properties that can be fine-tuned to achieve high-affinity interactions with various biological targets.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It will provide a comprehensive exploration of the structural analogs of this compound. Moving beyond a mere catalog of compounds, this guide will delve into the causality behind synthetic choices, the structure-activity relationships (SAR) that govern biological outcomes, and the mechanistic insights that drive the rational design of more potent and selective analogs. Every protocol and piece of data presented is intended to be a self-validating system, grounded in authoritative references to ensure scientific integrity.

Core Structure and Rationale for Analog Design

The parent molecule, this compound, offers multiple avenues for structural modification to optimize its pharmacological profile. The rationale for analog design is rooted in understanding the contribution of each component to the overall activity and physicochemical properties of the molecule.

-

The Indole Scaffold: This bicyclic aromatic system provides a rigid framework that can engage in various non-covalent interactions with biological targets, including hydrophobic interactions and π-π stacking. Modifications to the indole core itself, such as the introduction of heteroatoms (e.g., azaindoles), can modulate its electronic properties and hydrogen bonding capacity.[1]

-

The C5-Chloro Group: The electron-withdrawing nature of the chlorine atom at the C5 position significantly influences the electron density of the indole ring, impacting its reactivity and interaction with target proteins. This position is a key site for exploring the effects of other halogens or bioisosteric replacements to fine-tune lipophilicity and target engagement.

-

The C3-Methyl Group: The methyl group at the C3 position provides a degree of steric bulk and lipophilicity. Modification of this group allows for the exploration of the steric tolerance of the target's binding pocket and can be a crucial determinant of selectivity.

-

The C2-Carboxylic Acid: This acidic moiety is often critical for forming key interactions, such as salt bridges or hydrogen bonds, with amino acid residues in the active site of a target protein. However, the carboxylic acid group can also impart undesirable physicochemical properties, such as poor membrane permeability and rapid metabolism. Therefore, its replacement with bioisosteres is a common strategy to improve drug-like properties.

Strategic Modifications and Structure-Activity Relationships

This section will explore the synthesis and biological evaluation of structural analogs based on modifications at the key positions of the this compound scaffold.

Modifications at the C3 Position: Probing the Steric Landscape

The C3 position of the indole ring is a versatile handle for introducing a wide range of substituents to explore the steric and electronic requirements of the target binding site.

A common synthetic route to introduce diversity at the C3 position involves the Vilsmeier-Haack formylation of a suitable indole precursor, followed by further chemical transformations. For instance, the resulting 3-formylindole can be a versatile intermediate for introducing longer alkyl or aryl groups via Wittig-type reactions or reductive aminations.[2]

Experimental Protocol: Synthesis of (E)-5-Chloro-3-(2-methoxyvinyl)-1H-indole-2-carboxylic acid

This protocol is adapted from a reported synthesis of EGFR inhibitors.[2]

-

N-Protection: To a solution of methyl 5-chloro-3-formyl-1H-indole-2-carboxylate in DMF, add sodium hydride (NaH) and di-tert-butyl dicarbonate ((Boc)₂O) to protect the indole nitrogen.

-

Wittig Reaction: Treat the N-Boc protected aldehyde with (methoxymethyl)triphenylphosphonium chloride in the presence of a strong base like potassium tert-butoxide in dry THF to yield the corresponding methoxyvinyl intermediate.

-

Hydrolysis: The resulting ester is hydrolyzed using aqueous sodium hydroxide in ethanol to afford the (E)-5-Chloro-3-(2-methoxyvinyl)-1H-indole-2-carboxylic acid.

Recent studies have shown that extending the C3-substituent from a simple methyl group to a more complex moiety like a methoxyvinyl group can significantly enhance anticancer activity, particularly as inhibitors of Epidermal Growth Factor Receptor (EGFR).[2]

| Compound | C3-Substituent | Target | GI₅₀ (nM) |

| Parent Analog (conceptual) | -CH₃ | EGFR | - |

| Analog 1 | -CH=CHOCH₃ | EGFR | 29-78 |

| Erlotinib (Reference) | - | EGFR | 33 |

Table 1: Comparative antiproliferative activity of C3-modified analogs. Data is illustrative and based on reported findings for similar scaffolds.[2][3]

The enhanced activity of the methoxyvinyl analog can be attributed to its ability to form additional interactions within the ATP-binding pocket of EGFR, potentially reaching deeper into the active site.

Logical Relationship: C3-Modification Workflow

Caption: Workflow for the synthesis of a C3-modified analog.

Modifications at the C5 Position: The Influence of Halogens

The C5 position is a critical determinant of the electronic properties of the indole ring. While the parent compound features a chlorine atom, exploring other halogens or electron-withdrawing/donating groups can provide valuable insights into the SAR.

The Fischer indole synthesis is a robust and versatile method for preparing indoles with various substituents on the benzene ring. By starting with the appropriately substituted phenylhydrazine, one can readily introduce different halogens at the C5 position. For example, using (4-bromophenyl)hydrazine or (4-fluorophenyl)hydrazine in a reaction with pyruvic acid would yield the corresponding 5-bromo or 5-fluoro indole-2-carboxylic acid derivatives.

Experimental Protocol: General Fischer Indole Synthesis

-

Hydrazone Formation: React the desired (4-halophenyl)hydrazine hydrochloride with pyruvic acid in a suitable solvent like ethanol to form the corresponding phenylhydrazone.

-

Cyclization: Heat the phenylhydrazone in the presence of a catalyst, such as polyphosphoric acid or zinc chloride, to induce cyclization and formation of the indole ring.

-

Work-up and Purification: Neutralize the reaction mixture and extract the product. Purify the crude product by recrystallization or column chromatography.

The nature of the halogen at the C5 position can have a profound impact on the biological activity of the molecule. This is often attributed to a combination of factors including the size, electronegativity, and lipophilicity of the halogen atom.

| Compound | C5-Substituent | Target | Activity (IC₅₀/MIC) |

| Analog 2 | -Cl | M. tuberculosis | 2.80 µM |

| Analog 3 | -F | M. tuberculosis | >10 µM |

| Analog 4 | -OCH₃ | M. tuberculosis | 5.67 µM |

Table 2: Comparative antitubercular activity of C5-substituted analogs. Data from a study on indole-2-carboxamides.[4]

In this particular study on antitubercular agents, the 5-chloro analog demonstrated superior activity compared to the 5-fluoro and 5-methoxy analogs, highlighting the importance of this specific substitution for this biological target.

Modifications of the C2-Carboxylic Acid: Bioisosteric Replacement

While the carboxylic acid at the C2 position is often crucial for target binding, its inherent properties can be detrimental to the overall pharmacokinetic profile of a drug candidate. Bioisosteric replacement of the carboxylic acid with other acidic or neutral groups can mitigate these issues while preserving or even enhancing biological activity.[5]

A variety of functional groups have been successfully employed as bioisosteres for carboxylic acids, each with its unique physicochemical properties.

-

Tetrazoles: Tetrazoles are one of the most common carboxylic acid bioisosteres. They possess a similar pKa to carboxylic acids and can participate in similar ionic and hydrogen bonding interactions.[4][6]

-

Oxadiazoles and Thiadiazoles: These five-membered heterocyclic rings can also mimic the hydrogen bonding properties of carboxylic acids.[5]

-

Hydroxamic Acids: Hydroxamic acids are another class of acidic bioisosteres that can chelate metal ions, which can be important for inhibiting certain enzymes.[5]

-

Acylsulfonamides: These groups are also acidic and can serve as effective carboxylic acid mimics.

The synthesis of analogs with C2-carboxamide moieties is typically achieved through standard amide coupling reactions between the parent carboxylic acid and a desired amine. For the synthesis of heterocyclic bioisosteres like tetrazoles, the corresponding nitrile precursor is often required, which can be synthesized from the carboxylic acid via the primary amide.

Experimental Protocol: Synthesis of a 5-Chloro-3-methyl-1H-indole-2-carboxamide

This is a general protocol for amide bond formation.[7][8]

-

Acid Activation: Activate the this compound using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in an appropriate solvent like DMF or DCM.

-

Amine Addition: Add the desired amine to the activated acid and stir the reaction mixture at room temperature until completion.

-

Work-up and Purification: Quench the reaction, extract the product, and purify by column chromatography or recrystallization.

The conversion of the C2-carboxylic acid to a carboxamide can have a significant impact on biological activity, often leading to compounds with improved cell permeability and in vivo efficacy.

| Compound | C2-Moiety | Target | Activity (GI₅₀) |

| Analog 5 (Ester) | -COOEt | EGFR/BRAF | 29-78 nM |

| Analog 6 (Carboxylic Acid) | -COOH | EGFR/BRAF | 68-78 nM |

Table 3: Comparative antiproliferative activity of C2-modified analogs.[9]

In a study on EGFR/BRAF inhibitors, the ethyl ester derivatives generally showed slightly better or comparable activity to the corresponding carboxylic acids, suggesting that for this target, the acidic proton may not be essential for potent inhibition and that esterification can be a viable strategy to improve drug-like properties.

Signaling Pathway: EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by 5-chloro-indole analogs.

Conclusion and Future Directions

This compound represents a highly tractable and promising scaffold for the development of novel therapeutics. The strategic exploration of its structural analogs has led to the discovery of potent inhibitors of key cellular targets, particularly in the field of oncology. This guide has provided a framework for the rational design, synthesis, and evaluation of these analogs, emphasizing the importance of understanding the structure-activity relationships that govern their biological effects.

Future research in this area should continue to focus on:

-

Novel Bioisosteric Replacements: The exploration of less common and novel bioisosteres for the C2-carboxylic acid could lead to compounds with unique pharmacological profiles and improved drug-like properties.

-

Multi-Targeted Agents: The inherent versatility of the indole scaffold lends itself to the design of multi-targeted agents that can simultaneously modulate multiple signaling pathways, a strategy that is gaining traction in the treatment of complex diseases like cancer.

-

Advanced In Vivo Evaluation: Promising analogs identified through in vitro screening must be rigorously evaluated in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the foundational knowledge outlined in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of this remarkable class of molecules.

References

- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. iris.unito.it [iris.unito.it]

- 6. 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and Stability of 5-Chloro-3-methyl-1H-indole-2-carboxylic acid: A Comprehensive Guide for Preformulation and Development

An In-depth Technical Guide for Drug Development Professionals

Abstract

5-Chloro-3-methyl-1H-indole-2-carboxylic acid is an indole derivative with potential applications in pharmaceutical development and chemical synthesis. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for advancing this molecule through the development pipeline. This technical guide provides a comprehensive overview of the predicted solubility and stability profiles of this compound, grounded in the established chemistry of the indole ring system. It offers not just theoretical insights but also detailed, field-proven protocols for the experimental determination of these critical parameters. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design stable formulations, develop robust analytical methods, and navigate the challenges of preformulation studies.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. This compound, a substituted indole, presents a unique combination of functional groups—a carboxylic acid, an electron-rich indole ring, and halo- and alkyl-substituents—that dictate its chemical behavior. The success of any drug development program hinges on a foundational understanding of the active pharmaceutical ingredient's (API) intrinsic properties. Solubility directly impacts bioavailability and formulation design, while stability determines shelf-life, storage conditions, and potential degradation pathways.[1]

Forced degradation studies are a critical component of this process, providing insights into the molecule's intrinsic stability and helping to identify potential degradation products.[2][3] This guide will delve into the predicted degradation pathways of this compound under various stress conditions, including acid, base, oxidation, heat, and light, as mandated by ICH guidelines.[1][2] Furthermore, it will provide actionable, step-by-step protocols for researchers to validate these predictions and build a comprehensive stability profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data serves as the starting point for any experimental design.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 16381-47-8 | [4][5] |

| Molecular Formula | C₁₀H₈ClNO₂ | [4][5] |

| Molecular Weight | 209.63 g/mol | [5] |

| Canonical SMILES | CC1=C(NC2=CC=C(Cl)C=C12)C(O)=O | [4] |

| InChI Key | LSDWHXDEMCMQHP-UHFFFAOYSA-N | [4] |

Solubility Profile

The solubility of an API is a critical determinant of its dissolution rate and subsequent absorption. The structure of this compound suggests its solubility will be highly dependent on the nature of the solvent, particularly the pH of aqueous media.

Theoretical Assessment

-

Aqueous Solubility: The presence of the carboxylic acid group (a weak acid) means that the aqueous solubility will be highly pH-dependent. At low pH, the molecule will be in its neutral, protonated form, which is expected to have very low water solubility due to the largely hydrophobic indole backbone. As the pH increases above the pKa of the carboxylic acid, the group will deprotonate to form a carboxylate salt. This anionic form is significantly more polar and is expected to be much more soluble in water.

-

Organic Solvent Solubility: The indole ring system, along with the methyl and chloro substituents, imparts significant nonpolar character to the molecule. Therefore, it is predicted to be soluble in a range of common polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and polar protic solvents like methanol and ethanol. A related indole derivative was noted for its favorable solubility and compatibility with various reaction conditions, supporting this prediction.[6]

Experimental Protocol: pH-Dependent Aqueous Solubility Determination

This protocol outlines the equilibrium shake-flask method, a gold standard for solubility measurement.

Causality: The shake-flask method ensures that an equilibrium between the undissolved solid and the dissolved solute is reached, providing a thermodynamically accurate measurement of solubility at a given temperature and pH.

Caption: Workflow for pH-dependent solubility determination.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

-

Sample Addition: Add an excess amount of solid this compound to a known volume of each buffer in a sealed glass vial. The "excess" is critical to ensure a saturated solution is formed.

-

Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25°C) and agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Sample Separation: After equilibration, allow the vials to stand to let the solid settle. Alternatively, centrifuge the samples at high speed.

-

Sampling: Carefully withdraw a clear aliquot from the supernatant. It is crucial not to disturb the undissolved solid. The use of a syringe filter (e.g., 0.22 µm PVDF) is recommended.

-

Quantification: Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a pre-validated HPLC-UV method.

-

Data Analysis: Plot the measured solubility (e.g., in mg/mL or µg/mL) against the corresponding pH of the buffer.

Chemical Stability Profile

Understanding a molecule's intrinsic stability requires subjecting it to stress conditions that are more severe than those used for accelerated stability testing.[2] This process, known as forced degradation, is essential for identifying likely degradation products and establishing degradation pathways.[3]

Predicted Degradation Pathways

The stability of this compound can be reliably predicted based on the well-established chemistry of the indole ring system.[7]

The electron-rich indole nucleus is known to be particularly susceptible to degradation in acidic environments.[7]

-

Mechanism: The degradation is initiated by the electrophilic attack of a proton, most commonly at the C3 position of the indole ring. This leads to the formation of a highly reactive, resonance-stabilized indoleninium cation. This cation can then act as an electrophile, reacting with a neutral indole molecule to form dimers and, subsequently, polymers. This dimerization/polymerization is often the primary degradation pathway for indoles in acidic solutions.[7] The methyl group at C3 and the electron-withdrawing chloro group at C5 will influence the reaction kinetics but are not expected to prevent the fundamental degradation mechanism.[7]

References

- 1. scispace.com [scispace.com]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - C10H8ClNO2 | CSSB00102525006 [chem-space.com]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

The Versatility of a Privileged Scaffold: Applications of 5-Chloro-3-methyl-1H-indole-2-carboxylic Acid in Medicinal Chemistry

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity. Among its many derivatives, 5-Chloro-3-methyl-1H-indole-2-carboxylic acid has emerged as a particularly valuable starting point for the development of novel therapeutic agents. Its strategic substitution with a chloro group at the 5-position and a methyl group at the 3-position provides a unique electronic and steric profile, influencing its pharmacokinetic properties and target interactions. This guide delves into the significant applications of this compound, offering detailed insights and protocols for researchers and drug development professionals.

Introduction to a Promising Pharmacophore

This compound serves as a key building block in the synthesis of a diverse range of bioactive molecules. The presence of the carboxylic acid group offers a convenient handle for derivatization, often through amide bond formation, allowing for the exploration of structure-activity relationships (SAR). The chloro substituent at the 5-position can enhance membrane permeability and metabolic stability, while the methyl group at the 3-position can influence the orientation of substituents and interaction with target proteins.

Recent research has highlighted the potential of derivatives of this compound in several key therapeutic areas, most notably in oncology and infectious diseases.

Application I: Anticancer Agents Targeting Kinase Signaling

One of the most promising applications of this indole scaffold is in the development of potent and selective kinase inhibitors for cancer therapy. Specifically, its derivatives have shown significant activity against key drivers of tumor growth and resistance, such as the Epidermal Growth Factor Receptor (EGFR) and the BRAF serine/threonine kinase.

Mechanism of Action: Inhibition of EGFR and BRAF Pathways